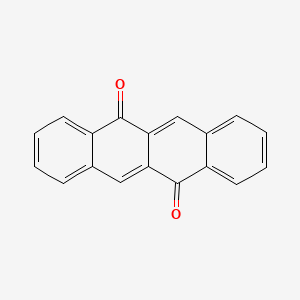
Tetracene-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracene-5,11-dione is an organic compound belonging to the class of tetracenequinones. It is a polycyclic aromatic hydrocarbon with a molecular formula of C18H10O2. This compound is known for its distinctive yellow color and is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracene-5,11-dione can be synthesized through several methods. One common synthetic route involves the oxidation of tetracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as acetic acid, and requires heating to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound. Industrial methods often involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of tetracenequinones and other oxidized derivatives.
Reduction: Formation of dihydro and tetrahydro tetracene derivatives.
Substitution: Formation of halogenated, nitrated, and sulfonated tetracene derivatives.
Scientific Research Applications
Tetracene-5,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of tetracene-5,11-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). The compound’s ability to interact with DNA and other cellular targets makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: Another tetracenequinone with similar chemical properties and applications.
Pyrimidine-2,4-dione: A compound with notable anticancer potential.
Naphthacene-5,12-dione: A structurally related compound with similar reactivity.
Uniqueness
Tetracene-5,11-dione is unique due to its specific molecular structure, which allows for distinct interactions with biological targets. Its ability to intercalate into DNA and disrupt cellular processes sets it apart from other similar compounds. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
52755-65-4 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
tetracene-5,11-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H |
InChI Key |
WMGPULVNZTVHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC4=CC=CC=C4C3=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















